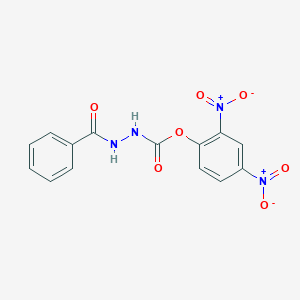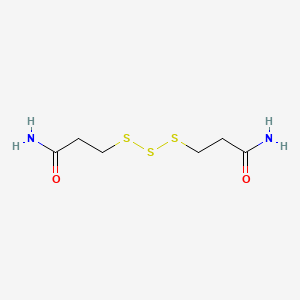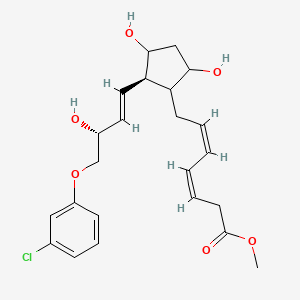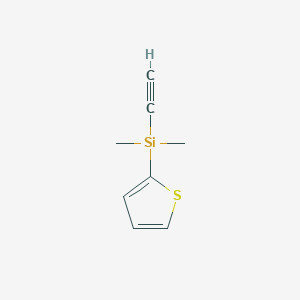
Ethynyl(dimethyl)(thiophen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethynyl(dimethyl)(thiophen-2-yl)silane is an organosilicon compound that features a unique combination of an ethynyl group, dimethyl groups, and a thiophen-2-yl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethynyl(dimethyl)(thiophen-2-yl)silane typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. For this compound, the reaction involves the coupling of ethynyltrimethylsilane with a thiophen-2-yl halide in the presence of a palladium catalyst and a copper co-catalyst under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions can be optimized for large-scale production by adjusting the catalyst loading, reaction time, and temperature.
Analyse Des Réactions Chimiques
Types of Reactions: Ethynyl(dimethyl)(thiophen-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted silanes with different functional groups.
Applications De Recherche Scientifique
Ethynyl(dimethyl)(thiophen-2-yl)silane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug discovery and development, particularly for its role in forming complex molecular structures.
Mécanisme D'action
The mechanism of action of Ethynyl(dimethyl)(thiophen-2-yl)silane in chemical reactions involves the activation of the ethynyl group and the silicon atom. The ethynyl group can participate in nucleophilic addition reactions, while the silicon atom can undergo nucleophilic substitution. The thiophen-2-yl group provides additional stability and electronic properties to the compound, making it a versatile intermediate in various reactions .
Comparaison Avec Des Composés Similaires
Ethynyltrimethylsilane: Similar structure but lacks the thiophen-2-yl group.
Dimethyldi(thiophen-2-yl)silane: Contains two thiophen-2-yl groups instead of one.
Trimethylsilylacetylene: Similar ethynyl group but with three methyl groups attached to silicon.
Uniqueness: Ethynyl(dimethyl)(thiophen-2-yl)silane is unique due to the presence of both the ethynyl group and the thiophen-2-yl group, which provide distinct electronic and steric properties. This combination makes it particularly useful in the synthesis of complex organic molecules and advanced materials .
Propriétés
Numéro CAS |
64148-08-9 |
|---|---|
Formule moléculaire |
C8H10SSi |
Poids moléculaire |
166.32 g/mol |
Nom IUPAC |
ethynyl-dimethyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C8H10SSi/c1-4-10(2,3)8-6-5-7-9-8/h1,5-7H,2-3H3 |
Clé InChI |
DYWOXEJRJZUJDK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C#C)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



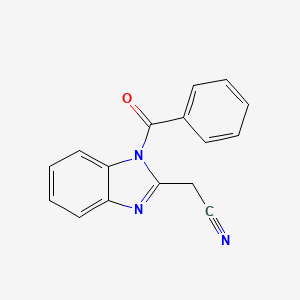
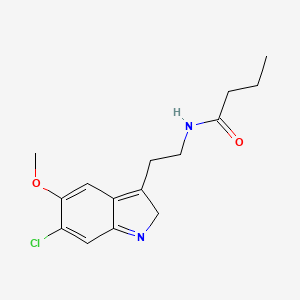
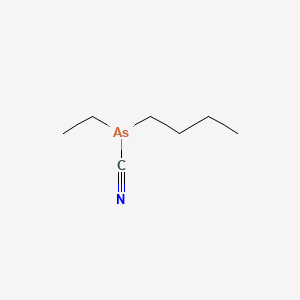
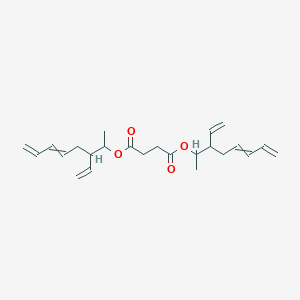
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

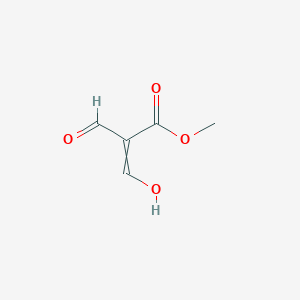
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

